molecular formula C20H28N2O3S B2805018 Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate CAS No. 1448047-55-9

Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2805018
CAS RN: 1448047-55-9
M. Wt: 376.52
InChI Key: YISXLFFTOQUOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate, also known as PCTA, is a chemical compound that has been studied for its potential applications in scientific research. PCTA is a piperidine derivative that has been synthesized through a specific method, which will be discussed in The compound has shown promising results in various scientific studies, particularly in its mechanism of action and biochemical and physiological effects. This paper will provide an overview of PCTA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

This study by Magano, Kiser, Shine, and Chen (2014) discusses the use of compounds similar to Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate in oxindole synthesis using palladium-catalyzed CH functionalization. This method is significant in medicinal chemistry synthesis, particularly as an inhibitor for the serine palmitoyl transferase enzyme (Magano et al., 2014).

Diarylacetylene Piperidinyl Amides as Novel Anxiolytics

Kordik, Luo, Gutherman, et al. (2006) explored the use of piperidine acetamide derivatives, which are structurally related to this compound, in developing novel anxiolytics. These compounds showed modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Synthesis, Spectral Analysis, and Anti-bacterial Study of N-substituted Derivatives

Khalid, Aziz‐ur‐Rehman, Abbasi, et al. (2016) conducted a study on the synthesis of N-substituted derivatives of a compound structurally similar to this compound. These compounds exhibited moderate to significant antibacterial activity, showcasing their potential in medicinal chemistry (Khalid et al., 2016).

Novel (4-piperidin-1-yl)-phenyl Sulfonamides as Potent and Selective Human Beta(3) Agonists

Hu, Ellingboe, Han, et al. (2001) investigated a series of novel (4-piperidin-1-yl)-phenyl sulfonamides for their biological activity on the human beta(3)-adrenergic receptor. The study highlights the importance of the piperidine structure in the development of potent and selective agonists for therapeutic applications (Hu et al., 2001).

Synthesis of N-substituted Acetamide Derivatives of Azinane-bearing 1,3,4-oxadiazole Nucleus

Iqbal, Jamal, Iqbal, et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the structure of interest. These compounds were evaluated for their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

properties

IUPAC Name

phenyl 4-[[(2-cyclopentylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-19(15-26-18-8-4-5-9-18)21-14-16-10-12-22(13-11-16)20(24)25-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISXLFFTOQUOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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